
N-(2-Aminomethylethyl)propane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Iminobis(1-propanamine) is an organic compound with the molecular formula C6H17N3. It is a diamine, meaning it contains two amine groups, and is commonly used in various chemical applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Iminobis(1-propanamine) can be synthesized through the reaction of 1,3-dichloropropane with ammonia. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the desired product. Another method involves the reaction of 1,3-diaminopropane with formaldehyde and hydrogen cyanide, followed by hydrogenation to yield 2,2’-Iminobis(1-propanamine).
Industrial Production Methods
In industrial settings, the production of 2,2’-Iminobis(1-propanamine) often involves the catalytic hydrogenation of nitriles or the reductive amination of aldehydes and ketones. These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-Iminobis(1-propanamine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2,2’-Iminobis(1-propanamine) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the preparation of biologically active molecules and as a cross-linking agent in protein chemistry.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of resins, adhesives, and coatings due to its reactivity and ability to form stable bonds.
Mechanism of Action
The mechanism of action of 2,2’-Iminobis(1-propanamine) involves its ability to act as a nucleophile, participating in various chemical reactions. The amine groups can donate electrons, forming bonds with electrophilic centers in other molecules. This reactivity allows it to modify and stabilize other compounds, making it useful in a wide range of applications.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diaminopropane
- Ethylenediamine
- Diethylenetriamine
Uniqueness
2,2’-Iminobis(1-propanamine) is unique due to its specific structure, which provides distinct reactivity compared to other diamines. Its ability to form stable bonds and participate in a variety of chemical reactions makes it particularly valuable in both research and industrial applications.
Properties
CAS No. |
25497-48-7 |
|---|---|
Molecular Formula |
C6H17N3 |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
2-N-(1-aminopropan-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C6H17N3/c1-5(3-7)9-6(2)4-8/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
DHDJPXLJQOSTBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)NC(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)

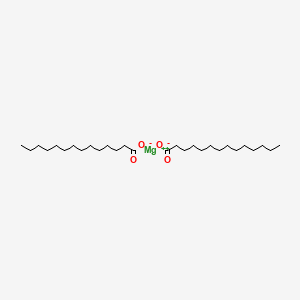
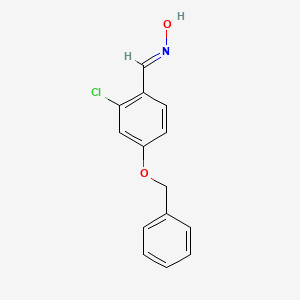


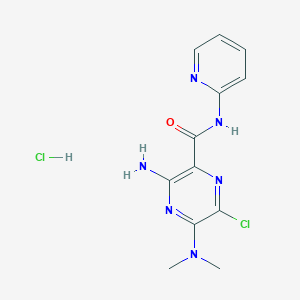


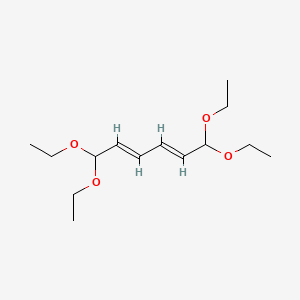
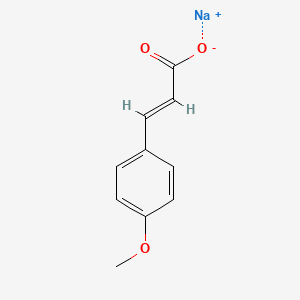
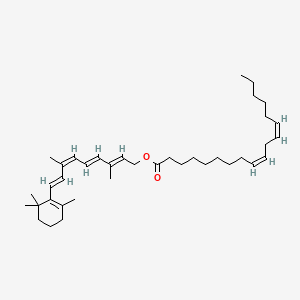
![5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one](/img/structure/B13832842.png)
